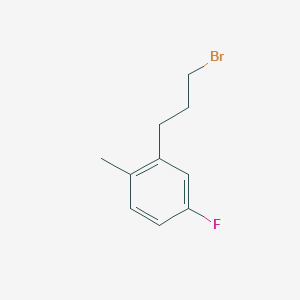

2-(3-Bromopropyl)-4-fluoro-1-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Bromopropyl)-4-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromopropyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-4-fluoro-1-methylbenzene typically involves the bromination of 4-fluoro-1-methylbenzene followed by a nucleophilic substitution reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting brominated intermediate is then reacted with 1,3-dibromopropane under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromopropyl)-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium or potassium salts of nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Elimination: Formation of alkenes.

Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

2-(3-Bromopropyl)-4-fluoro-1-methylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.

Medicinal Chemistry: It may be explored for the development of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-4-fluoro-1-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

2-(3-Bromopropyl)-1-methylbenzene: Lacks the fluorine atom, which can affect its reactivity and applications.

4-Fluoro-1-methylbenzene: Lacks the bromopropyl group, making it less versatile in substitution and elimination reactions.

2-(3-Chloropropyl)-4-fluoro-1-methylbenzene: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and reaction conditions.

Uniqueness: 2-(3-Bromopropyl)-4-fluoro-1-methylbenzene is unique due to the presence of both a bromopropyl group and a fluorine atom on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and materials science.

Biological Activity

2-(3-Bromopropyl)-4-fluoro-1-methylbenzene, also known by its chemical name, is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H12BrF

- Molecular Weight : 227.11 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of bromine and fluorine atoms enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets.

- Enzyme Inhibition : Research indicates that halogenated aromatic compounds can inhibit specific enzymes involved in metabolic pathways. For instance, they may interfere with cytochrome P450 enzymes, affecting drug metabolism and clearance.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, potentially influencing pathways related to anxiety and depression. Studies on similar compounds have shown that modifications in the aromatic ring can significantly affect receptor binding affinity.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes.

Anticancer Potential

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This finding points towards its potential as a lead compound for developing anticancer agents.

Neuroprotective Effects

Research focusing on neurodegenerative diseases indicated that this compound could reduce oxidative stress in neuronal cells, suggesting a potential application in treating conditions like Alzheimer's disease.

Properties

Molecular Formula |

C10H12BrF |

|---|---|

Molecular Weight |

231.10 g/mol |

IUPAC Name |

2-(3-bromopropyl)-4-fluoro-1-methylbenzene |

InChI |

InChI=1S/C10H12BrF/c1-8-4-5-10(12)7-9(8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

RXVHLFCDQFLQQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CCCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.